12-Hydroxybenzo[a]pyrene
Description
Contextualization of Benzo[a]pyrene (B130552) Metabolism within Environmental Health Sciences Research
Benzo[a]pyrene (BaP), a polycyclic aromatic hydrocarbon (PAH) composed of five fused benzene (B151609) rings, is a significant focus in environmental health sciences due to its widespread presence and carcinogenic properties. researchgate.netnih.govwww.gov.uk It is a product of incomplete combustion of organic materials, leading to its distribution in the air, water, and soil. researchgate.netwww.gov.uk Human exposure occurs through various sources, including tobacco smoke, vehicle emissions, industrial processes, and consumption of certain foods. nih.govwww.gov.uk
In the body, BaP itself is not the ultimate carcinogen. Instead, it undergoes metabolic activation to exert its toxic effects. oup.comnih.govresearchgate.net This biotransformation process, primarily carried out by cytochrome P450 (CYP) enzymes, is a critical area of research. oup.commdpi.com Understanding the metabolic pathways of BaP is essential for assessing the risks associated with its exposure and for developing strategies to mitigate its harmful effects. The study of BaP metabolism provides insights into the mechanisms of chemical carcinogenesis and helps in the identification of biomarkers for exposure and susceptibility. researchgate.netnih.gov
Significance of Hydroxylated Metabolites in Biotransformation Research
Biotransformation is the process by which the body chemically modifies xenobiotics, such as drugs and pollutants, to facilitate their excretion. nih.govcdc.gov This process typically occurs in two phases. Phase I reactions, often catalyzed by CYP enzymes, introduce or expose functional groups, such as hydroxyl (-OH) groups, making the compounds more water-soluble. mdpi.comnih.gov The resulting hydroxylated metabolites are a key focus in biotransformation research. nih.govresearchgate.net
Research Focus on 12-Hydroxybenzo[a]pyrene as a Specific Metabolite
Among the various metabolites of BaP, this compound (12-OH-BaP) has garnered specific research interest. While it is one of several monohydroxylated derivatives of BaP, its formation and subsequent biological activities contribute to the complex toxicological profile of the parent compound. researchgate.netnih.gov
Interactive Data Table: Key Enzymes and Metabolites in BaP Biotransformation
| Enzyme/Metabolite Class | Role in BaP Metabolism | Key Research Findings |
| Cytochrome P450 (CYP) Enzymes | Initial oxidation of BaP to form epoxides and phenols. oup.commdpi.com | CYP1A1 and CYP1B1 are the primary enzymes involved in BaP activation. oup.comoup.com |
| Epoxide Hydrolase (mEH) | Converts BaP epoxides to dihydrodiols. oup.comnih.gov | A crucial step in the pathway leading to the ultimate carcinogenic diol-epoxides. nih.gov |
| Hydroxylated Metabolites (Phenols) | Products of the initial oxidation of BaP. oup.commdpi.com | Can be detoxification products or precursors to more toxic compounds. nih.govresearchgate.net |
| Diol-Epoxides | Highly reactive metabolites that can bind to DNA. oup.commdpi.com | Considered the ultimate carcinogenic metabolites of BaP. oup.comnih.gov |
| Quinones | Formed through the oxidation of phenols and dihydrodiols. oup.comnih.gov | Can generate reactive oxygen species, contributing to oxidative stress. nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
56892-33-2 |
|---|---|
Molecular Formula |
C20H12O |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
benzo[a]pyren-12-ol |
InChI |
InChI=1S/C20H12O/c21-18-11-17-15-6-2-1-4-13(15)10-14-9-8-12-5-3-7-16(18)19(12)20(14)17/h1-11,21H |
InChI Key |
XWSLTTWKRKWHAT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C3C=CC4=C5C3=C2C=C(C5=CC=C4)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC4=C5C3=C2C=C(C5=CC=C4)O |
Other CAS No. |
56892-33-2 |
Origin of Product |
United States |
Synthesis and Derivatization Methodologies for Research Applications
Strategies for the Laboratory Synthesis of 12-Hydroxybenzo[a]pyrene for Reference Standards
The generation of pure this compound is essential for its use as an analytical reference standard. Research has led to the development of specific synthetic routes to produce this and other previously unavailable isomers. acs.org A notable synthesis for this compound has been reported as part of a comprehensive effort to synthesize all 12 possible isomeric phenols of benzo[a]pyrene (B130552). acs.org These synthetic efforts provide the authenticated standards needed for the unambiguous identification and quantification of metabolites in experimental systems.
Approaches for the Synthesis of Isomeric Hydroxybenzo[a]pyrenes for Comparative Studies
Comparative studies involving various benzo[a]pyrene metabolites necessitate the synthesis of a full range of its phenolic isomers. Methodologies have been developed and improved upon to create all 12 isomeric hydroxybenzo[a]pyrenes. acs.org These strategies vary depending on the target position of the hydroxyl group on the benzo[a]pyrene core structure.
For instance, the synthesis of the 7-, 8-, and 9-hydroxy isomers has been achieved through the dehydrogenation of the corresponding ketones of 7,8,9,10-tetrahydrobenzo[a]pyrene. acs.org Another general approach involves the acetoxylation of the parent benzo[a]pyrene using lead tetraacetate, which can yield certain isomers in good quantities. acs.org The development of these diverse synthetic pathways has been instrumental in providing the complete set of isomers, facilitating comprehensive research into the metabolism of benzo[a]pyrene. acs.org
Derivatization Techniques for Enhanced Analytical Detection and Structural Elucidation in Research
The direct analysis of hydroxybenzo[a]pyrenes, which are often present at very low concentrations (pg/mL range) in biological samples, presents significant analytical challenges. coresta.org Their detection by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) can suffer from poor sensitivity in commonly used electrospray ionization (ESI) sources. To overcome these limitations, chemical derivatization is employed to modify the analyte's structure, thereby improving its analytical properties.
Dansyl Chloride Derivatization for LC-MS/MS:
A widely used technique involves derivatization with dansyl chloride. This process introduces a "dansyl" group into the molecule, which significantly enhances detection sensitivity for LC-MS/MS analysis in positive ion mode. The derivatization improves both the efficiency of ESI and the collision-induced dissociation in the collision cell. This method has been shown to lower the instrument detection limit for 3-hydroxybenzo[a]pyrene by as much as 60-fold. pku.edu.cnnih.gov The reaction conditions are optimized for factors such as temperature, time, pH, and reagent concentration to achieve the highest signal level. pku.edu.cn For example, optimal conditions for 3-OHBaP have been reported as reacting with 1 mg/mL of dansyl chloride in water at 65°C for 60 minutes with sodium bicarbonate as a catalyst (pH 11). pku.edu.cn
Silylation for GC-MS/MS:
For analysis by gas chromatography-mass spectrometry (GC-MS), derivatization is necessary to increase the volatility of the polar hydroxybenzo[a]pyrenes. Silylation is a common approach, using reagents such as N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). After extraction and cleanup, the sample is derivatized with a silylating agent like MTBSTFA, which replaces the active hydrogen on the hydroxyl group with a silyl group. coresta.org This process makes the compound more volatile and thermally stable, suitable for GC analysis. researchgate.net Studies comparing silylating agents have found that MTBSTFA can be advantageous as it produces characteristic fragmentation patterns and facilitates the separation of isomers. researchgate.netresearchgate.net The choice between reagents can depend on factors like steric hindrance and the molecular mass of the target analyte. researchgate.netresearchgate.net
Table 1: Comparison of Analytical Parameters for Underivatized vs. Derivatized Hydroxybenzo[a]pyrene
| Analytical Method | Derivatization Reagent | Analyte | Limit of Quantification (LOQ) | Improvement Factor |
|---|---|---|---|---|
| LC-ESI-MS/MS | None | 3-Hydroxybenzo[a]pyrene | - | - |
| LC-ESI-MS/MS | Dansyl Chloride | 3-Hydroxybenzo[a]pyrene | 0.25 pg/mL | 60-fold lower IDL pku.edu.cnnih.gov |
| LC-ESI-MS/MS | Dansyl Chloride | 3-Hydroxybenzo[a]pyrene | 0.3 ± 0.02 ng/L nih.gov | - |
Table 2: Overview of Derivatization Reagents for Hydroxybenzo[a]pyrene Analysis
| Reagent Name | Acronym | Analytical Technique | Purpose |
|---|---|---|---|
| 5-(Dimethylamino)naphthalene-1-sulfonyl chloride | Dansyl Chloride | LC-MS/MS | Enhances ionization efficiency and detection sensitivity. |
| N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | GC-MS/MS | Increases volatility and thermal stability; facilitates isomer separation. coresta.orgresearchgate.net |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | GC-MS/MS | Increases volatility and thermal stability; may be better for sterically hindered compounds. researchgate.net |
Enzymatic Biotransformation and Metabolic Pathways of Benzo a Pyrene and Its Hydroxylated Derivatives in Model Systems
Phase I Metabolic Pathways Leading to 12-Hydroxybenzo[a]pyrene Formation
Phase I metabolism introduces or exposes functional groups, such as hydroxyl (-OH) groups, onto the B[a]P molecule, increasing its water solubility and preparing it for subsequent Phase II conjugation. This initial oxidative metabolism is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes. mdpi.com
Cytochrome P450 enzymes are central to the metabolic activation of B[a]P. researchgate.net These monooxygenases catalyze the insertion of an oxygen atom from molecular oxygen into the B[a]P structure, leading to the formation of various oxidized products, including phenols, quinones, and epoxides. mdpi.comoup.com This process is essential for both the detoxification and, paradoxically, the bioactivation of B[a]P into mutagenic and carcinogenic species. frontiersin.orgfrontiersin.org The initial oxidation can occur at various positions on the hydrocarbon structure, leading to a diverse profile of metabolites.
Several CYP isoforms are capable of metabolizing B[a]P, but enzymes belonging to the CYP1 family are considered the most significant. mdpi.com
CYP1A1 is widely regarded as the primary enzyme responsible for B[a]P metabolism in mammals and is highly inducible by PAHs themselves. mdpi.comresearchgate.net It plays a crucial role in converting B[a]P into a range of metabolites, including phenols and the precursor to the ultimate carcinogen, benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE). frontiersin.orgoup.com
CYP1B1 is another key enzyme in B[a]P metabolism, particularly in extrahepatic tissues where it is commonly expressed. researchgate.netnih.gov Like CYP1A1, it is inducible and participates in the metabolic activation of B[a]P to reactive intermediates. oup.comfrontiersin.org Studies have shown that CYP1B1 can metabolize B[a]P at rates higher than CYP1A2, though generally less than CYP1A1. oup.com
CYP1A2 , while also capable of metabolizing B[a]P, generally exhibits lower activity compared to CYP1A1 and CYP1B1 in the formation of key metabolites. oup.com
The expression of both CYP1A1 and CYP1B1 can be induced by exposure to B[a]P through the activation of the aryl hydrocarbon receptor (AhR), highlighting a complex feedback mechanism where the substrate enhances its own metabolism. nih.gov
The various CYP isoforms exhibit distinct regioselectivity, meaning they preferentially catalyze oxidation at different carbon atoms of the B[a]P molecule. nih.govwur.nl This specificity dictates the profile of metabolites formed. For instance, studies with purified rabbit liver cytochromes P-450LM2 and P-450LM4 have shown marked differences in the relative amounts of 9-hydroxybenzo[a]pyrene and 3-hydroxybenzo[a]pyrene produced. nih.gov
While the formation of 3-OH-B[a]P and 9-OH-B[a]P is commonly reported, hydroxylation can occur at numerous positions. oup.com Among the twelve possible monophenols of B[a]P, This compound is a known, moderately active bacterial mutagen. nih.govresearchgate.net It is also considered a premutagen, indicating it can undergo further metabolism to more reactive products. nih.govresearchgate.net
The direct oxidation of B[a]P also yields quinones. HPLC analysis of B[a]P metabolites from microsomal incubations has identified benzo[a]pyrene-1,6-dione, benzo[a]pyrene-3,6-dione, and benzo[a]pyrene-6,12-dione . oup.comaacrjournals.org The formation of B[a]P-6,12-dione is particularly relevant as it involves oxidation at the 6- and 12-positions of the pyrene (B120774) core. Studies have shown that CYP1A2 and CYP1B1 produce B[a]P-6,12-dione as a notable metabolite. oup.com
| CYP Isoform | Major Metabolite Types | Specific Metabolites Noted in Research |
|---|---|---|
| CYP1A1 | Phenols, Dihydrodiols, Quinones | 3-OH-B[a]P, 9-OH-B[a]P, B[a]P-7,8-diol, B[a]P-9,10-diol, B[a]P-1,6-dione, B[a]P-3,6-dione oup.comoup.comnih.gov |
| CYP1B1 | Phenols, Dihydrodiols, Quinones | 3-OH-B[a]P, 9-OH-B[a]P, B[a]P-7,8-diol, B[a]P-6,12-dione oup.com |
| CYP1A2 | Phenols, Quinones | 9-OH-B[a]P, B[a]P-6,12-dione oup.com |
Following the initial oxidation of B[a]P by CYPs to form arene oxides (epoxides), microsomal epoxide hydrolase (mEH) plays a critical role in a major metabolic pathway. researchgate.net This enzyme catalyzes the hydrolysis of the epoxide ring to produce trans-dihydrodiols. oup.comoup.com For example, mEH converts B[a]P-7,8-epoxide to B[a]P-trans-7,8-dihydrodiol. oup.com This dihydrodiol is a crucial intermediate, as it can be further metabolized by CYPs to the ultimate carcinogen, BPDE. frontiersin.orgoup.com The action of epoxide hydrolase is thus essential in the diol-epoxide pathway of B[a]P activation, which is distinct from the direct hydroxylation pathway that forms phenols like this compound.
Role of Cytochrome P450 Enzymes (CYPs) in Benzo[a]pyrene Hydroxylation
Phase II Metabolic Pathways of Hydroxylated Benzo[a]pyrene Metabolites
Phase I metabolites, including phenols like this compound, typically undergo Phase II conjugation reactions. osti.gov These reactions involve the addition of endogenous, water-soluble molecules to the functional group introduced during Phase I, which further increases the polarity of the metabolite and facilitates its excretion from the body. lbl.govresearchgate.net
For hydroxylated B[a]P metabolites, the primary Phase II pathway is glucuronidation. osti.gov This reaction is catalyzed by uridine (B1682114) 5'-diphospho-glucuronosyltransferases (UGTs), which transfer a glucuronic acid moiety to the hydroxyl group. osti.govresearchgate.net Sulfation, catalyzed by sulfotransferases (SULTs), is another potential conjugation pathway for phenolic metabolites. These conjugation reactions are generally considered detoxification steps, as they convert reactive intermediates into more stable and readily eliminable forms. lbl.govresearchgate.net
Glucuronidation Mechanisms
Glucuronidation is a major Phase II detoxification pathway for phenolic metabolites of BaP. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which conjugate a glucuronic acid moiety from the cofactor UDP-glucuronic acid (UDPGA) to the hydroxyl group of the BaP metabolite.
Research using various model systems has demonstrated the significance of this pathway. In studies with C3H mouse fibroblasts, glucuronidation of BaP phenols was found to be a significant detoxification route, accounting for 30% of the total water-soluble derivatives. nih.govaacrjournals.org Similarly, investigations in cultured mouse keratinocytes identified glucuronide conjugates of 3-OH-BaP and several BaP-quinones as major water-soluble metabolites. oup.com In isolated perfused preparations from channel catfish, high UGT activity with 3-OH-BaP was observed in intestinal microsomes, leading to the formation of benzo(a)pyrene-3-β-D-glucopyranosiduronic acid (BaP-3-glucuronide). psu.edu Studies with human liver microsomes and recombinant human UGTs have identified specific isoforms, such as UGT1A6, UGT1A7, and UGT1A9, as being capable of catalyzing the glucuronidation of hydroxylated polycyclic aromatic hydrocarbons (PAHs). researchgate.net Co-exposure to other aromatic compounds has been shown to inhibit the glucuronidation of BaP metabolites, potentially increasing toxicity by disrupting this key detoxification pathway. researchgate.net
Table 1: Key Enzymes in the Glucuronidation of Hydroxylated BaP Metabolites
| Enzyme Family | Specific Isoforms (Examples) | Function | Substrates (Examples) |
|---|
Sulfation Pathways
Sulfation represents another critical Phase II conjugation pathway for hydroxylated BaP metabolites. This process is mediated by sulfotransferase (SULT) enzymes, which transfer a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the phenolic substrate.
Studies in various biological systems have confirmed the role of sulfation in BaP metabolism. While it was not a major pathway in C3H mouse fibroblasts nih.govaacrjournals.org, it was identified in cultured mouse keratinocytes, where sulfate (B86663) conjugates of BaP-7,8-diol were formed. oup.com In the American lobster, BaP-9-sulfate was found to be the major metabolite of 9-OH-BaP. oup.com Research using intestinal preparations from channel catfish demonstrated high SULT activity towards 3-OH-BaP, with a lower apparent Km value compared to glucuronidation, suggesting a high affinity of SULT enzymes for this substrate. psu.edu This reaction leads to the formation of products like benzo(a)pyrene-3-sulfate. psu.edu
Table 2: Key Enzymes in the Sulfation of Hydroxylated BaP Metabolites
| Enzyme Family | Cofactor | Function | Substrates (Examples) |
|---|
Glutathione (B108866) Conjugation Pathways
Conjugation with glutathione (GSH) is a crucial detoxification mechanism for reactive electrophilic metabolites of BaP, a reaction catalyzed by Glutathione S-transferases (GSTs). acs.org While this pathway is most prominently associated with the detoxification of BaP diol epoxides (BPDE), preventing their binding to DNA psu.eduresearchgate.net, it is also involved in the elimination of other metabolites. acs.org
The general metabolic scheme for BaP indicates that quinones, which can be formed from the oxidation of phenolic metabolites like this compound, can form glutathione conjugates. inchem.org Studies have shown that GSTs, such as GSTP1, are involved in the glutathionylation of PAH diol epoxides. acs.org The expression and activity of GSTs can be induced by PAH exposure, enhancing the cell's capacity to detoxify these reactive intermediates. acs.org Depleting cellular GSH has been shown to suppress this conjugation pathway, highlighting its protective role. psu.edu
Molecular Regulation of Metabolic Enzyme Expression and Activity
The expression and activity of the enzymes responsible for metabolizing BaP and its derivatives are tightly regulated at the molecular level. This regulation involves complex signaling pathways, with the Aryl Hydrocarbon Receptor (AhR) playing a central role.
Role of the Aryl Hydrocarbon Receptor (AhR) in Enzyme Induction
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that is a key regulator of xenobiotic metabolism. nih.govscielo.org.mx BaP is a well-established and potent ligand for the AhR. researchgate.netmdpi.com The binding of BaP to the cytosolic AhR triggers a conformational change, leading to its translocation into the nucleus. nih.gov In the nucleus, the AhR dimerizes with the AhR nuclear translocator (ARNT) protein. nih.gov
This AhR-ARNT complex then binds to specific DNA sequences known as aryl hydrocarbon response elements (AhREs) or xenobiotic response elements (XREs), located in the promoter regions of target genes. researchgate.net This binding initiates the transcription of a battery of genes, often referred to as the "AhR gene battery." scielo.org.mx Key among these are the Phase I enzymes responsible for BaP metabolism itself, most notably CYP1A1 and CYP1B1. scielo.org.mxmdpi.com In addition to Phase I enzymes, the AhR also induces the expression of several Phase II enzymes, including NAD(P)H:quinone oxidoreductase 1 (NQO1) and microsomal glutathione S-transferase 1 (MGST1), which are involved in the detoxification of BaP metabolites. acs.org This induction mechanism creates a feedback loop where the presence of BaP upregulates the very enzymes that metabolize it. scielo.org.mxresearchgate.net
Table 3: Examples of AhR-Regulated Genes Involved in BaP Metabolism
| Gene | Enzyme/Protein | Phase | Primary Function |
|---|---|---|---|
| CYP1A1 | Cytochrome P450 1A1 | Phase I | Oxidation of BaP to reactive intermediates (epoxides, phenols, quinones). scielo.org.mxmdpi.com |
| CYP1B1 | Cytochrome P450 1B1 | Phase I | Oxidation of BaP, high catalytic specificity. mdpi.comacs.org |
| NQO1 | NAD(P)H:quinone oxidoreductase 1 | Phase II | Detoxification of quinone metabolites. acs.org |
Signaling Pathways Modulating Biotransformation Enzyme Expression
The regulation of biotransformation enzymes is not solely dependent on the direct AhR-DNA binding mechanism. It is integrated with a complex network of other cellular signaling pathways that can modulate enzyme expression and activity.
There is significant crosstalk between the AhR pathway and other signaling cascades. researchgate.net For instance, studies suggest that the AhR can interact with protein kinase-mediated pathways, such as the one involving the epidermal growth factor receptor (EGFR). scielo.org.mx The metabolic activation of BaP can lead to the formation of reactive oxygen species (ROS), inducing a state of oxidative stress. researchgate.netmdpi.com This oxidative stress can, in turn, activate other transcription factors and signaling pathways that influence gene expression. researchgate.net
Furthermore, the formation of DNA-damaging metabolites like BPDE triggers DNA damage response pathways, often involving the tumor suppressor protein p53. acs.org These pathways can lead to cell cycle arrest, apoptosis, or the upregulation of DNA repair genes, representing another layer of cellular response to BaP exposure. acs.org Interestingly, some BaP metabolites, such as B[a]P-7,8-dione, can themselves act as ligands for the AhR, leading to further induction of enzymes like P4501B1, creating a complex feedback and amplification loop. nih.gov
In Vitro and Ex Vivo Metabolic Profiling Methodologies in Research
A variety of in vitro and ex vivo methodologies are employed in research to study the metabolism of BaP and its derivatives, providing crucial data on metabolite formation, enzyme kinetics, and species-specific differences. osti.govnih.gov
In vitro studies are fundamental for mechanistic investigations and cross-species comparisons. nih.gov These approaches often utilize subcellular fractions, such as liver microsomes or S9 fractions, which contain concentrated metabolic enzymes like CYPs and UGTs. osti.govnih.govresearchgate.net Incubations with these fractions allow for the determination of key metabolic parameters, including the maximum rate of metabolism (Vmax), the Michaelis-Menten constant (Km), and intrinsic clearance (CLint), often through substrate depletion assays. nih.gov
Cultured cells are another cornerstone of in vitro metabolic research. Various cell lines, including human bronchoalveolar cells (H358), human hepatocellular carcinoma cells (HepG2), and mouse fibroblasts (C3H/10T½), are used to study the complete intracellular metabolic profile, including both Phase I and Phase II metabolites. aacrjournals.orgacs.orgnih.gov These cellular models are invaluable for investigating the induction of metabolic enzymes and the cellular response to metabolites. acs.orgnih.gov
Ex vivo models, such as isolated perfused organs like the liver or lung, provide a system that more closely mimics the physiological environment by maintaining organ architecture and blood flow. inchem.org These preparations are useful for studying first-pass metabolism and the distribution of metabolites within an intact organ. inchem.org
The analysis and identification of metabolites from these systems rely on powerful analytical techniques. High-performance liquid chromatography (HPLC), often coupled with fluorescence or radiometric detection (especially when using radiolabelled BaP), is a standard method for separating and quantifying metabolites. researchgate.netnih.gov For definitive structural elucidation, liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are the preferred methods, allowing for the precise identification of a wide array of metabolites based on their mass-to-charge ratio and fragmentation patterns. nih.govnih.gov
Table 4: Methodologies for Metabolic Profiling of BaP and its Derivatives
| Methodology | System | Key Applications | Analytical Techniques |
|---|---|---|---|
| In Vitro | Liver Microsomes / S9 Fractions | Enzyme kinetics (Km, Vmax), intrinsic clearance (CLint), cross-species comparisons. osti.govnih.govresearchgate.net | HPLC, LC-MS/MS, Substrate Depletion Assays |
| In Vitro | Cultured Cells (e.g., HepG2, H358) | Metabolite profiling, enzyme induction studies, cellular response pathways. acs.orgnih.gov | HPLC, LC-MS/MS |
| In Vitro | Recombinant Enzymes | Characterization of specific enzyme isoform activity and substrate specificity. researchgate.net | HPLC, Enzyme Assays |
| Ex Vivo | Isolated Perfused Organs (Liver, Lung) | First-pass metabolism, metabolite distribution within an organ. inchem.org | HPLC, Radiometric Detection |
Microsomal and Cellular Assays for Metabolic Pathway Elucidation
The elucidation of the metabolic pathways of benzo[a]pyrene and its derivatives heavily relies on in vitro model systems, primarily microsomal and cellular assays. These assays provide a controlled environment to identify the enzymes involved, the metabolites produced, and the kinetics of the reactions.
Microsomal assays utilize subcellular fractions containing endoplasmic reticulum-based enzymes, particularly from the liver, which is a primary site of xenobiotic metabolism. nih.govosti.gov These preparations contain a high concentration of cytochrome P450 (CYP) enzymes and other crucial enzymes like microsomal epoxide hydrolase (mEH). osti.govoup.com Researchers use these systems by incubating the substrate, such as B[a]P, with microsomes in the presence of necessary cofactors like NADPH. osti.govoup.com The resulting mixture of metabolites can then be separated and identified using techniques like high-performance liquid chromatography (HPLC). oup.comoup.com
A common approach involves using microsomes from cells engineered to express specific human enzymes. For instance, studies have used baculovirus-infected insect cells or yeast (Saccharomyces cerevisiae) to express individual human CYP enzymes like CYP1A1, CYP1A2, and CYP1B1. oup.comnih.gov This allows for the precise determination of the role each enzyme plays in metabolizing B[a]P. oup.comnih.gov Such reconstituted systems have shown that CYP1A1 and CYP1B1 are the principal catalysts in the metabolism of B[a]P. oup.com The addition of purified mEH to these assays is critical for studying the formation of dihydrodiol metabolites from initial epoxide intermediates. oup.comoup.com
Cellular assays offer a more integrated model, reflecting the interplay between different enzymes and cellular structures. Human cell lines, such as the bronchoalveolar H358 cells, are used to study B[a]P metabolism in a relevant tissue context, like the lung. nih.gov In these experiments, cells are exposed to B[a]P, and after a specific incubation period, the metabolites formed both within the cells and in the culture medium are extracted and analyzed, often by liquid chromatography-mass spectrometry (LC-MS). nih.gov These studies have confirmed the existence of three major metabolic activation pathways in human lung cells: one leading to diol-epoxides, another to radical cations, and a third pathway producing o-quinones. nih.gov
These assays have identified a wide array of B[a]P metabolites. Phase I metabolism, primarily driven by CYP enzymes, produces arene oxides that can rearrange to form phenols or be hydrated by mEH to form dihydrodiols. nih.govresearchgate.net Among the twelve possible monophenols, 1-, 2-, 3-, 6-, 9-, and this compound have been identified as premutagens, meaning they can be further metabolized to mutagenic products. nih.gov Other key metabolites include quinones, such as B[a]P-1,6-dione and B[a]P-3,6-dione. oup.comnih.gov
Table 1: Key Benzo[a]pyrene Metabolites Identified in Various In Vitro Assay Systems
| Metabolite Class | Specific Metabolite | Assay System/Enzyme | Reference |
|---|---|---|---|
| Phenols | 3-Hydroxybenzo[a]pyrene | Recombinant human P450s (1A1, 1A2, 2C9, 3A4) in yeast; H358 cells | nih.govnih.gov |
| 9-Hydroxybenzo[a]pyrene | Recombinant human P450 1A1; Human kidney cells | oup.cominchem.org | |
| This compound | Hepatic microsomal enzymes (premise of further metabolism) | nih.gov | |
| Dihydrodiols | Benzo[a]pyrene-7,8-dihydrodiol | Recombinant human P450 1A1/1B1 + mEH; H358 cells | oup.comnih.gov |
| Benzo[a]pyrene-9,10-dihydrodiol | Recombinant human P450 1A1 + mEH; Human kidney cells | oup.cominchem.org | |
| Benzo[a]pyrene-4,5-dihydrodiol | Recombinant human P450 1A1 + mEH; Human kidney cells | oup.cominchem.org | |
| Quinones | Benzo[a]pyrene-1,6-dione | H358 cells | nih.gov |
| Benzo[a]pyrene-3,6-dione | H358 cells | nih.gov | |
| Tetraols | B[a]P-tetraol-1 | H358 cells (indicative of diol-epoxide formation) | nih.gov |
Interspecies and Inter-individual Variability in Metabolic Enzyme Activity
The rate and profile of benzo[a]pyrene metabolism exhibit significant variability, both between different species and among individuals of the same species. tandfonline.com This variability is a critical factor in determining species-specific and individual susceptibility to the toxic effects of B[a]P.
Interspecies differences are evident when comparing common laboratory models and humans. For example, studies using microsomal preparations have shown that rat P450 1B1 metabolizes B[a]P and its key metabolite, B[a]P-7,8-dihydrodiol, at higher rates than human P450 1B1. nih.gov The profile of metabolites can also differ; rat kidney cells produce B[a]P-6,12-quinone, whereas human kidney cells produce B[a]P-3,6-quinone and B[a]P-9-phenol from the parent compound. inchem.org Studies on other species, such as the marine polychaete Nereis virens, show a high capacity for B[a]P biotransformation, with glucuronidation being the most prominent metabolic pathway. oup.com
Similarly, dramatic inter-individual differences have been observed for phase II detoxification enzymes. A study of lymphocytes from 12 healthy volunteers found a greater than 200-fold variation in the activity of UDP-glucuronosyltransferases (UGTs) responsible for conjugating B[a]P metabolites. oup.com Individuals with lower UGT activity for B[a]P diols and diones showed increased cytotoxicity, suggesting that deficiencies in this detoxification pathway could heighten an individual's risk from B[a]P exposure. oup.com This highlights that an individual's metabolic phenotype, determined by the unique combination of their metabolic enzyme activities, is a key determinant of susceptibility. oregonstate.edu
Table 2: Comparison of Metabolic Activity of Human CYP1A1 Allelic Variants towards Benzo[a]pyrene
| CYP1A1 Variant | Total B[a]P Metabolism Rate (pmol/min/pmol CYP) | Total Phenol (B47542) Formation Rate (pmol/min/pmol CYP) | Total Diol Formation Rate (pmol/min/pmol CYP) | Reference |
|---|---|---|---|---|
| CYP1A1.1 (Wild-type) | 2.79 | 1.87 | 0.51 | oup.com |
| CYP1A1.2 (I462V) | 1.27 | 0.85 | 0.28 | oup.com |
| CYP1A1.4 (T461N) | 1.83 | 1.11 | 0.50 | oup.com |
Data from assays conducted in the absence of epoxide hydrolase.
Molecular Interactions with Biological Macromolecules and Ligand Binding
Mechanisms of DNA Adduct Formation by Benzo[a]pyrene (B130552) Metabolites
The carcinogenicity of benzo[a]pyrene is largely attributed to the ability of its metabolites to form covalent bonds with DNA, creating DNA adducts. frontiersin.org These adducts can disrupt normal cellular processes, leading to mutations. The formation of these adducts occurs through several metabolic pathways. The most extensively studied is the diol epoxide pathway, where BaP is converted by cytochrome P450 (CYP) enzymes and epoxide hydrolase into highly reactive benzo[a]pyrene diol epoxides (BPDE). pnas.orgaacrjournals.org These epoxides, particularly the (+)-anti-BPDE isomer, readily attack the nucleophilic sites on DNA bases. oup.comoup.com
Another significant pathway involves the formation of phenolic derivatives, such as 9-hydroxybenzo[a]pyrene (9-OH-BaP), which can be further metabolized to form DNA-reactive species. researchgate.net Similarly, 12-hydroxybenzo[a]pyrene has been shown to produce detectable DNA adducts in vivo. nih.gov While the adducts from 12-OH-BaP were not the major ones observed after administration of the parent BaP compound in one study, their formation demonstrates a potential pathway for its genotoxicity. nih.gov The metabolism of BaP is complex, with multiple pathways contributing to the formation of a wide range of adducts and metabolites. researchgate.net
Structural Characterization of Specific DNA Adducts (e.g., BPDE-DNA adducts)
The most prevalent and well-characterized DNA adducts are formed from the reaction of benzo[a]pyrene diol epoxide (BPDE) with the exocyclic amino groups of purine (B94841) bases. pnas.org The major adduct formed is (+)-trans-10S-BP-N2-dG, which arises from the reaction of (+)-anti-BPDE with the N2 position of guanine. oup.com Adducts are also formed with adenine (B156593) at the N6 position and, to a lesser extent, with cytidine. pnas.orgacs.org
The covalent binding of BPDE to DNA can occur via either cis or trans addition of the epoxide to the DNA base. acs.org For instance, BPDE reacts with deoxyguanosine (dG) to form adducts at the N2 position, and with deoxyadenosine (B7792050) (dA) at the N6 position. pnas.org These bulky adducts are categorized based on their spectral properties and interaction with the DNA helix. Type I adducts involve a significant red shift in the pyrene (B120774) absorption spectrum and are associated with a more disruptive intercalation, while Type II adducts show a smaller spectral shift. acs.org
Research has also identified DNA adducts derived from other BaP metabolites. For example, 9-OH-BaP is metabolized to 9-hydroxy-benzo[a]pyrene-4,5-epoxide, which then reacts with dG to form a specific adduct. researchgate.net Studies have also demonstrated that 12-OH-BaP is capable of forming detectable DNA adducts in rat lung, liver, and peripheral blood lymphocytes, although the specific structures of these adducts are less characterized than the canonical BPDE adducts. nih.gov
Table 1: Major DNA Adducts Formed from Benzo[a]pyrene Metabolites
| Metabolite | DNA Base | Site of Attachment | Resulting Adduct |
| (+)-anti-BPDE | Guanine | N2 | (+)-trans-anti-BPDE-N2-dG |
| (+)-anti-BPDE | Adenine | N6 | (+)-trans-anti-BPDE-N6-dA |
| anti-BPDE | Cytosine | N4, N3 | N4-dCyd, N3-dUrd (after deamination) |
| 9-Hydroxy-BaP | Guanine | Not specified | 9-hydroxy-BaP-4,5-epoxide-dG |
| 12-Hydroxy-BaP | Not specified | Not specified | Detectable adducts formed in vivo |
Influence of Adduct Structure on DNA Conformation and Replication Fidelity in Research Models
The formation of bulky DNA adducts, such as those from BPDE, significantly perturbs the structure of the DNA double helix, which in turn impedes DNA replication and can lead to mutations. pnas.org The specific conformation of the adduct within the DNA helix depends on its stereochemistry (cis vs. trans) and the DNA sequence context. nih.gov
NMR and crystallographic studies have revealed that BPDE-dG adducts can reside in the DNA minor groove or intercalate into the DNA stack with base displacement, depending on their stereochemistry. pnas.org BPDE-dA adducts, on the other hand, tend to intercalate between base pairs. pnas.org This distortion can cause bending and unwinding of the DNA helix, creating a major obstacle for high-fidelity DNA polymerases. pnas.org
The presence of these adducts is known to interfere with DNA replication, not only at the site of the lesion but also at positions downstream. acs.org The stereochemistry of the adduct significantly influences this interference; for example, (+)-cis-B[a]P-N2-dG adducts cause a stronger blockage of nucleotide insertion immediately past the lesion compared to (+)-trans adducts. nih.gov This differential interference suggests that the two stereoisomers adopt distinct conformations within the polymerase active site, leading to different replication outcomes and mutagenic potentials. nih.gov Specialized translesion synthesis (TLS) polymerases, like human DNA polymerase κ (pol κ), are capable of bypassing these bulky adducts, sometimes in an error-free manner, by accommodating the lesion in their active site. oup.com
Role of Reactive Oxygen Species (ROS) in DNA Damage Pathways
In addition to forming covalent adducts, the metabolic processing of benzo[a]pyrene is a significant source of reactive oxygen species (ROS). tandfonline.comkegg.jp The metabolic cycling of BaP, particularly by cytochrome P450 enzymes, can generate superoxide (B77818) radicals and other ROS. tandfonline.comresearchgate.net This process, often termed "redox cycling," can occur with BaP metabolites like benzo[a]pyrene-7,8-dione (B196088). aacrjournals.org
These ROS can inflict oxidative damage on cellular macromolecules, including DNA. researchgate.netmdpi.com This represents an alternative, non-adduct-based pathway to genotoxicity. ROS can cause a range of DNA lesions, such as single- and double-strand breaks and base modifications. researchgate.net A common form of oxidative DNA damage is the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG), a mutagenic lesion that can lead to G→T transversions. aacrjournals.org
Studies have shown that exposure of cells to BaP increases ROS levels, leading to DNA damage, lipid peroxidation, and the activation of stress-response pathways. researchgate.netmdpi.com The generation of ROS is dependent on CYP450 activity, as inhibitors of these enzymes can block ROS formation. tandfonline.com Therefore, the genotoxicity of BaP and its metabolites, including phenols like 12-OH-BaP, is a dual threat, stemming from both the formation of bulky DNA adducts and the induction of oxidative stress. tandfonline.comaacrjournals.org
Interaction with Proteins and Enzymes
The metabolic fate and biological activity of this compound are intrinsically linked to its interactions with key cellular proteins, particularly the enzymes responsible for its formation and further metabolism.
Binding to Cytochrome P450 Enzymes and Epoxide Hydrolase
The metabolism of benzo[a]pyrene is initiated by cytochrome P450 (CYP) monooxygenases, with CYP1A1 and CYP1B1 being the primary enzymes involved in its activation. aacrjournals.orgnih.gov These enzymes catalyze the oxidation of BaP to various products, including epoxides and phenols such as 3-OH-BaP and 9-OH-BaP. nih.govresearchgate.net The formation of 12-OH-BaP is also a result of this P450-mediated metabolism.
Once formed, these phenolic metabolites can themselves become substrates for or interact with the metabolizing enzymes. The CYP enzymes possess a large active-site cavity that can accommodate a wide range of substrates, including various BaP metabolites. asm.org Following the initial oxidation by CYPs, the resulting epoxides are substrates for microsomal epoxide hydrolase (mEH), which hydrates them to form dihydrodiols. osti.govpsu.edu For example, BaP-7,8-epoxide is converted to BaP-7,8-dihydrodiol by mEH. nih.gov This diol can then be re-engaged by CYP enzymes (primarily CYP1B1) to form the ultimate carcinogenic BPDE. aacrjournals.org The coordinated action of CYP enzymes and epoxide hydrolase is therefore central to the bioactivation of BaP. nih.govnih.gov
Table 2: Key Enzymes in Benzo[a]pyrene Metabolism
| Enzyme | Family/Class | Role in BaP Metabolism | Interaction with BaP/Metabolites |
| Cytochrome P450 1A1 (CYP1A1) | Monooxygenase | Initial oxidation of BaP; formation of epoxides and phenols; conversion of diols to diol epoxides. | Binds BaP as a substrate; activity can be induced by BaP. |
| Cytochrome P450 1B1 (CYP1B1) | Monooxygenase | Key role in converting BaP-7,8-dihydrodiol to the ultimate carcinogen, BPDE. | Binds BaP and its diol metabolites as substrates. |
| Microsomal Epoxide Hydrolase (mEH) | Hydrolase | Hydrates epoxide intermediates (e.g., BaP-7,8-epoxide) to form dihydrodiols. | Binds epoxide metabolites as substrates, playing a critical role in the diol epoxide pathway. |
Modulation of Enzyme Activity through Binding
The interaction of BaP metabolites with metabolizing enzymes is not limited to their role as substrates; they can also modulate enzyme activity. BaP itself is a potent inducer of CYP1A1 and CYP1B1 expression by activating the aryl hydrocarbon receptor (AhR). frontiersin.orgnih.gov This induction increases the cell's capacity to metabolize BaP, which can enhance its activation to carcinogenic forms. oup.com
Phenolic metabolites of BaP can act as competitive inhibitors of the enzymes that produce them. For instance, studies with other polycyclic aromatic hydrocarbons have shown that phenolic metabolites can compete with the parent compound for binding to the active site of CYP enzymes, thereby inhibiting its metabolism. While specific data on the modulatory effects of 12-OH-BaP are limited, it is plausible that it, like other phenolic metabolites, could influence the rate and profile of BaP metabolism by interacting with CYP enzymes. This modulation can either enhance or decrease the toxicity of the parent compound by shunting metabolism towards detoxification or activation pathways. For example, CYP1A1 can produce both the reactive BaP-7,8-dihydrodiol and the detoxification product BaP-3-ol, and the balance between these pathways can be critical. nih.govnih.gov
Characterization of Non-Covalent Interactions of this compound
The non-covalent interactions of xenobiotics with biological macromolecules are fundamental to understanding their distribution, metabolism, and potential for toxicity. These interactions, which include hydrogen bonds, van der Waals forces, hydrophobic interactions, and π-π stacking, govern the initial binding of a compound to proteins and nucleic acids, preceding any covalent modifications. asm.orguantwerpen.beacs.org For this compound, a monohydroxylated metabolite of the potent carcinogen benzo[a]pyrene, a detailed characterization of its specific non-covalent interactions with biological macromolecules is not extensively documented in publicly available scientific literature.
While comprehensive studies detailing the binding affinities, dissociation constants, or specific interacting amino acid or nucleotide residues for this compound are scarce, its molecular structure provides insight into its potential for such interactions. Computational analysis indicates that the this compound molecule has one hydrogen bond donor and one hydrogen bond acceptor, attributable to its hydroxyl group. nih.gov This suggests a capacity to form hydrogen bonds with suitable functional groups on macromolecules like proteins and DNA. nih.govnih.gov
The large, planar aromatic ring system of this compound suggests a strong potential for engaging in π-π stacking and other non-covalent interactions. nih.gov These types of interactions are critical for the association of polycyclic aromatic hydrocarbons (PAHs) with biological structures. mdpi.commdpi.com For instance, the flat structure can facilitate intercalation between the base pairs of DNA or insertion into hydrophobic pockets of proteins. inchem.org
Research on the various isomers of monohydroxybenzo[a]pyrene reveals that the position of the hydroxyl group significantly influences biological activity, which is a direct consequence of its molecular interactions. However, studies have often focused on isomers other than the 12-hydroxy form or have proceeded to investigate the ultimate covalent DNA adducts rather than the initial non-covalent binding. For example, studies on the skin tumor-initiating activities of the twelve isomeric phenols of benzo[a]pyrene showed that this compound had minimal activity compared to the parent compound. researchgate.net Conversely, it has been described as a moderately active bacterial mutagen. researchgate.net Furthermore, one study noted that alongside the 2- and 9-hydroxy isomers, this compound was one of the few metabolites that resulted in DNA binding in vivo, although this refers to the formation of covalent adducts. cdc.gov
Detailed quantitative data on the non-covalent binding of this compound to specific macromolecules remain largely uncharacterized in the available literature, precluding the creation of detailed data tables of binding constants or interacting residues for this specific isomer.
Interactive Data Table: Computed Molecular Properties Relevant to Non-Covalent Interactions
While experimental data on binding interactions is limited, computational models provide basic molecular properties that predict the potential for non-covalent interactions.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₂O | PubChem nih.gov |
| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |
| Rotatable Bond Count | 0 | PubChem nih.gov |
| Topological Polar Surface Area | 20.2 Ų | PubChem nih.gov |
Advanced Analytical and Spectroscopic Methodologies for Research Quantification and Characterization
Chromatographic Techniques for Metabolite Separation and Quantification
Chromatographic methods are fundamental to the analysis of 12-Hydroxybenzo[a]pyrene, enabling its separation from a mixture of other benzo[a]pyrene (B130552) metabolites and endogenous compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used techniques.
High-Performance Liquid Chromatography (HPLC) with Various Detection Modes (UV, Fluorescence, Mass Spectrometry)
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of benzo[a]pyrene (BaP) metabolites, including this compound. tandfonline.com Its suitability stems from the ability to analyze thermally labile and low-volatility compounds without the need for derivatization, a common requirement in other methods. tandfonline.com HPLC is frequently coupled with various detectors to enhance sensitivity and selectivity.
UV and Fluorescence Detection: HPLC methods coupled with UV and/or fluorescence detection have been effectively used for over three decades to analyze oxidized forms of BaP, including phenols like this compound. tandfonline.com Fluorescence detection, in particular, offers high sensitivity for polycyclic aromatic hydrocarbons (PAHs) and their metabolites. jasco-global.com For instance, a study developing a sensitive HPLC method for 3-hydroxybenzo[a]pyrene utilized a coupled column HPLC system with fluorescence detection. psu.edu The choice of detector is critical, as direct UV detection can lack the necessary sensitivity for the low concentrations of metabolites typically found in biological samples due to their low molar absorption coefficients. psu.edu
Mass Spectrometry (MS) Detection: The coupling of HPLC with mass spectrometry (HPLC-MS) provides a powerful tool for both separation and identification. A rapid, one-step semi-quantitative HPLC-MS method has been developed for the separation and characterization of ten BaP hydroxy derivatives, including this compound. tandfonline.comresearchgate.net This method utilized electrospray ionization (ESI) in positive mode and demonstrated a linear response in the concentration range of 50–1000 ng/mL. tandfonline.comresearchgate.net The use of tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity, making it possible to detect very low levels of metabolites. researchgate.netmdpi.com For example, a highly sensitive LC-MS/MS method for 3-hydroxybenzo[a]pyrene achieved a lower limit of quantification of 50 pg/L. mdpi.com
The separation of BaP metabolites is typically achieved using reversed-phase columns, such as C18 columns. psu.edunih.gov The mobile phase often consists of a gradient mixture of solvents like methanol/water or acetonitrile/water to effectively separate the various metabolites. researchgate.netnih.gov
Interactive Data Table: HPLC Methods for Benzo[a]pyrene Metabolites
| Compound | HPLC Method | Detection Mode | Key Findings | Reference |
| This compound | HPLC-MS | ESI-MS (positive mode) | Developed a rapid, semi-quantitative method for 10 BaP hydroxy derivatives. Linear range: 50–1000 ng/mL. | tandfonline.comresearchgate.net |
| 3-Hydroxybenzo[a]pyrene | HPLC | Fluorescence | Developed a sensitive method using a coupled column system for determination in urine. | psu.edu |
| Benzo[a]pyrene Metabolites | HPLC | UV | Optimized separation of mono- and di-hydroxylated metabolites using a C18 column and acetonitrile/water gradient. | nih.gov |
| 3-Hydroxybenzo[a]pyrene | LC-MS/MS | - | Achieved a lower limit of quantification of 50 pg/L for urinary analysis. | mdpi.com |
Gas Chromatography-Mass Spectrometry (GC-MS) for Specific Metabolites
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique employed for the determination of benzo[a]pyrene metabolites. nih.gov While HPLC is often preferred for its ability to analyze thermally labile compounds without derivatization, GC-MS offers high separation efficiency. tandfonline.com For the analysis of hydroxylated metabolites like this compound by GC-MS, a derivatization step is typically required to increase the volatility and thermal stability of the analytes. researchgate.net
In a study assessing exposure to polycyclic aromatic hydrocarbons (PAHs) in coke oven workers, a variety of urinary monohydroxy metabolites, including 3-hydroxybenzo[a]pyrene, were determined by GC-MS after liquid-liquid extraction and derivatization. nih.gov This highlights the utility of GC-MS in biomonitoring studies. Another study developed an analytical method for benzo[a]pyrene and its hydroxylated metabolites in rat urine and plasma using both HPLC/FLD and GC/MS, employing derivatization with alkyl iodide to improve resolution and detection. psu.eduresearchgate.net
The use of tandem mass spectrometry (GC-MS/MS) significantly enhances the sensitivity and selectivity of the analysis. An application note described a method for measuring hydroxylated PAH metabolites in human urine using an Agilent 7890 GC coupled to a 7000B Series Triple Quadrupole GC/MS System. hpst.cz This method achieved very low limits of quantitation, as low as 2.5 parts per trillion (ppt) for some metabolites. hpst.cz
Interactive Data Table: GC-MS Methods for Benzo[a]pyrene Metabolites
| Compound | GC-MS Method | Key Findings | Reference |
| 3-Hydroxybenzo[a]pyrene | GC/MS | Used for determination in the urine of coke oven workers after extraction and derivatization. | nih.gov |
| Benzo[a]pyrene Metabolites | GC/MS | Method developed for analysis in rat urine and plasma, requiring derivatization. | psu.eduresearchgate.net |
| Hydroxylated PAH Metabolites | GC-MS/MS | Achieved limits of quantitation as low as 2.5 ppt (B1677978) in human urine. | hpst.cz |
Spectroscopic Characterization Methods in Metabolite Research
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of metabolites like this compound. These methods provide detailed information about the molecular structure, which is crucial for positive identification.
Ultraviolet (UV) and Fluorescence Spectroscopy for Structural Analysis
Ultraviolet (UV) and fluorescence spectroscopy are valuable tools for the initial characterization and structural analysis of benzo[a]pyrene metabolites. The aromatic nature of these compounds leads to characteristic UV absorption and fluorescence emission spectra.
Syntheses of the 12 isomeric hydroxybenzo[a]pyrenes, including the 12-hydroxy isomer, have been reported, with the provision of their infrared, ultraviolet, and fluorescence spectra to aid in metabolism studies. researchgate.net The fluorescence spectra of benzo[a]pyrene and its metabolites are particularly useful due to their high sensitivity and specificity. jasco-global.com For instance, multiphoton spectral analysis has been used to identify major metabolites of benzo[a]pyrene in breast cancer cells by comparing their fluorescence peaks to those of metabolite standards. jst.go.jp In this study, the spectral band of 426-447 nm was found to match major metabolites like 3-hydroxybenzo[a]pyrene and 9-hydroxybenzo[a]pyrene. jst.go.jp
Furthermore, techniques like laser-excited Shpol'skii spectroscopy can provide highly resolved fluorescence spectra at cryogenic temperatures, allowing for the selective determination of several hydroxy benzo[a]pyrene metabolites. spiedigitallibrary.org Steady-state absorption and fluorescence spectra of benzo[a]pyrene exhibit a mirror symmetry, with well-characterized emission peaks. mdpi.com
Interactive Data Table: Spectroscopic Data for Benzo[a]pyrene and its Metabolites
| Compound/Metabolite | Spectroscopic Technique | Key Spectral Features | Reference |
| This compound | UV, Fluorescence | Spectra provided to facilitate metabolism studies. | researchgate.net |
| 3- and 9-Hydroxybenzo[a]pyrene | Multiphoton Fluorescence | Matched fluorescence peak in the 426-447 nm spectral band. | jst.go.jp |
| Benzo[a]pyrene | Steady-State Fluorescence | Emission peaks at 403 nm, 427 nm, and 454 nm. | mdpi.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural confirmation of organic molecules, including benzo[a]pyrene metabolites. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, allowing for unambiguous structure elucidation.
The synthesis of the 12 isomeric hydroxybenzo[a]pyrenes was accompanied by the reporting of their ¹H NMR spectra to facilitate their identification in metabolic studies. researchgate.net While specific NMR data for this compound is mentioned as being provided in research, detailed spectral assignments are often found within the full research articles. researchgate.net For comparison, the ¹H and ¹³C NMR spectra of other hydroxylated aromatic compounds have been extensively used for their identification and characterization. scielo.br
Mass Spectrometry (MS/MS) for Identification and Quantification of Metabolites and Adducts
Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is a highly sensitive and specific technique for both the identification and quantification of metabolites and their adducts. It provides information on the molecular weight and fragmentation pattern of a compound, which serves as a molecular fingerprint.
LC-MS/MS is a widely used method for the analysis of benzo[a]pyrene metabolites. mdpi.com The technique allows for the sensitive detection and quantification of compounds like 3-hydroxybenzo[a]pyrene in urine. mdpi.com Stable isotope dilution liquid chromatography-atmospheric pressure chemical ionization mass spectrometry has been used to quantify the metabolic profiles of benzo[a]pyrene in human bronchoalveolar cells. nih.gov This method allows for the detection of various metabolites, including phenols and diones. nih.gov
GC-MS is also frequently used, often after a derivatization step, to identify and quantify PAH metabolites. nih.goveuropa.eu The mass spectrometer identifies the analytes based on their retention times and characteristic ion masses. europa.eu The use of MS/MS in GC analysis further improves the signal-to-noise ratio and provides structural information through collision-induced dissociation.
The analysis of DNA adducts, which are formed when reactive metabolites bind to DNA, is also facilitated by mass spectrometry. For example, ³²P-postlabelling methodology combined with HPLC analysis has been used to identify and quantify specific PAH-DNA adducts. cdc.gov
Computational and Theoretical Chemistry Approaches in Studying 12 Hydroxybenzo a Pyrene Reactivity and Biotransformation
Molecular Orbital (MO) Calculations for Reactivity Predictions
Molecular orbital (MO) theory has been instrumental in predicting the chemical reactivity of benzo[a]pyrene (B130552) (BaP) and its derivatives, including its hydroxylated forms. MO calculations are used to determine the electronic properties of molecules, such as electron density and the energies of frontier orbitals (HOMO and LUMO), which are crucial for forecasting reaction pathways.
Early applications of MO calculations to BaP metabolism focused on predicting the ease of forming carbonium ions, which are critical reactive intermediates in its carcinogenic mechanism. epa.gov These calculations supported the "bay-region" theory, which posits that diol epoxides in the bay region of polycyclic aromatic hydrocarbons (PAHs) are particularly reactive and likely ultimate carcinogens. epa.gov Studies on the phenol (B47542) derivatives of BaP have utilized MO calculations to assess the relative tendencies of the twelve possible isomers to undergo specific metabolic reactions. researchgate.net These calculations suggest that, with the exception of those substituted on the benzo ring, all hydroxy derivatives should be capable of forming bay region carbonium ions through epoxide and dihydrodiol intermediates. researchgate.net
Furthermore, MO theory helps to understand competing metabolic pathways. For instance, the tendency of BaP phenols to form oxyradicals, a potential deactivating pathway, is strongly influenced by the position of the hydroxyl substitution. researchgate.net Calculations have indicated that 6-hydroxybenzo[a]pyrene (B1212588) has the highest propensity for this transformation. researchgate.net The distribution of electron density, as calculated by MO methods, is a key determinant of reactivity; for the related compound benz[a]anthracene, the 7 and 12 positions are shown to have the highest electron density, making them the most reactive sites for photo-oxidation. nih.gov Modern approaches also adapt concepts like the highest occupied molecular orbital (HOMO) composition to predict the most favorable sites for radical attack on PAHs. acs.org
Density Functional Theory (DFT) Studies of Metabolic Reactions and Mechanisms
Density Functional Theory (DFT) has emerged as a powerful and widely used method for studying the metabolic reactions of BaP in greater detail. DFT calculations offer a good balance between computational cost and accuracy for the relatively large systems involved in xenobiotic metabolism. nih.govscirp.org This method is used to optimize the geometries of reactants, transition states, and products, and to calculate their corresponding energies, thereby mapping out entire reaction mechanisms. nih.gov
DFT studies have been extensively applied to understand the degradation and transformation of BaP into its hydroxylated metabolites. frontiersin.orgnih.gov For example, first-principle calculations have detailed the mechanism by which a Mn-corrolazine complex can catalyze the oxidation of BaP to a hydroxybenzo[a]pyrene. frontiersin.orgnih.gov These studies reveal intricate multi-step processes and can even explore how external factors, like electric fields, might alter the reaction pathway to avoid the formation of more toxic intermediates. frontiersin.orgresearchgate.net The insights from DFT are crucial for understanding not only enzymatic transformations but also the fundamental formation mechanisms of BaP itself from smaller PAH precursors. mdpi.com
A key strength of DFT is its ability to quantify the energetics of a reaction pathway, including the activation energies (energy barriers) of transition states (TS) and the relative energies of intermediates (IM). This information is vital for determining the feasibility and rate-determining steps of a proposed mechanism.
One DFT study on the catalytic degradation of BaP into 11-hydroxybenzo[a]pyrene (B1210394) identified a three-step mechanism: epoxidation, hydrogen transfer, and rearrangement. frontiersin.orgnih.gov The initial epoxidation of the C11-C12 bond to form an epoxide intermediate (IM1) was found to have a significant activation energy. frontiersin.orgnih.gov The subsequent steps, hydrogen transfer (to form IM2) and rearrangement (to form the final product, P), were calculated to have even higher energy barriers, suggesting these are difficult transformations under the modeled conditions and that the reaction might stall at the toxic epoxide intermediate stage. nih.gov
| Reaction Step | Description | Activation Energy (kcal/mol) |
|---|---|---|
| Step 1 (RC → TS1 → IM1) | Epoxidation of C11-C12 bond | 23.3 |
| Step 2 (IM1 → TS2 → IM2) | Hydrogen Transfer | 37.98 |
| Step 3 (IM2 → TS3 → P) | H atom Rearrangement | 53.47 |
This type of transition state analysis allows researchers to pinpoint the most energetically demanding steps in a metabolic pathway and to understand why certain toxic intermediates may accumulate. nih.govmatlantis.com
DFT calculations provide detailed information about the electronic structure of a molecule, such as the distribution of atomic charges and electron density, which can be used to predict the most likely sites for chemical reactions. frontiersin.orgmdpi.com For electrophilic or radical attacks, which are common in PAH metabolism, reactions are expected to occur at sites with the highest electron density or the most favorable orbital overlap. nih.govacs.org
In the DFT study of BaP degradation by a Mn-corrolazine catalyst, the initial reactive site was screened by examining the interaction between the catalyst's terminal oxygen atom and each of the 12 different hydrogen atoms on the BaP molecule. frontiersin.orgnih.gov The calculations, which included analyzing bond lengths and relative energies of the initial complexes, identified the C11-H11 position as the most favorable interaction site, leading to the subsequent epoxidation at the C11-C12 bond. frontiersin.orgnih.gov Further analysis of the Mulliken charges on the atoms during the reaction revealed how charge transfer facilitates the process. For instance, applying an external electric field was shown to increase the negative charge on the catalyst's oxygen atom, enhancing its ability to abstract a positively charged hydrogen atom from BaP and simplifying the reaction to a single step. nih.govresearchgate.net
| Compound | Computational Method | Predicted Reactive Site(s) | Basis of Prediction | Source |
|---|---|---|---|---|
| Benzo[a]pyrene (BaP) | DFT | C11-H11 | Weak interaction complex energy and bond length | frontiersin.orgnih.gov |
| Benz[a]anthracene (BA) | Molecular Orbital | C7 and C12 | Highest electron density | nih.gov |
| PAHs (General) | DFT (HOMO, FF) | Varies by structure | Highest Occupied Molecular Orbital (HOMO) composition, Fukui Function (FF) | acs.org |
Molecular Dynamics (MD) Simulations of Biomolecule Interactions
While quantum mechanical methods like MO and DFT are excellent for studying the details of chemical reactions, classical Molecular Dynamics (MD) simulations are better suited for exploring the dynamic behavior of large biological systems over longer timescales (nanoseconds to microseconds). mdpi.comtuhh.de MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing insights into processes like ligand binding, protein conformational changes, and the stability of biomolecular complexes. tuhh.de
The carcinogenicity of BaP is intrinsically linked to the ability of its metabolites to form covalent adducts with DNA. mdpi.com MD simulations can be used to explore the non-covalent interactions and conformational changes that precede the formation of these adducts. For example, simulations can model how a BaP metabolite docks into the minor or major groove of the DNA double helix.
While classical MD force fields are generally unable to describe the breaking and forming of covalent bonds, they are crucial for providing realistic starting structures for more computationally intensive quantum mechanics calculations. aip.org In studies of benzo[a]pyrene-7,8-dione (B196088) (BPQ), an active metabolite, classical MD simulations were first used to generate reasonable initial geometries of the BPQ-DNA complex. aip.org These structures, which show the metabolite situated in the DNA groove, were then refined using DFT to accurately model the final covalent adducts. aip.org This hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approach leverages the strengths of both methods to study complex bio-transformations.
MD simulations and molecular docking are powerful tools for investigating how BaP and its metabolites, such as 12-hydroxybenzo[a]pyrene, interact with metabolic enzymes like cytochrome P450s (CYPs) or other protein targets. mdpi.comasm.org Docking algorithms predict the preferred binding orientation of a substrate within an enzyme's active site, while MD simulations assess the stability of the resulting enzyme-substrate complex over time. mdpi.com
For example, molecular docking of BaP into the active site of the enzyme Rhd1α from Pseudomonas benzopyrenica revealed that the substrate fits into a cavity constructed by specific amino acid residues. mdpi.com The C11 and C12 atoms of BaP were positioned closest to the catalytic iron center, consistent with the observed hydroxylation at these positions. mdpi.com
MD simulations provide further detail on the nature and stability of these interactions. A 100-nanosecond simulation of BaP bound to various human proteins, such as heat shock protein 90 (HSP90), confirmed that the complexes were stable and that the primary forces driving the interaction were hydrophobic and π-stacking interactions between the planar PAH and aromatic amino acid residues in the binding pocket. mdpi.com Because it lacks hydrogen-bond donors or acceptors, BaP's interactions are dominated by these non-polar forces. mdpi.com
| Protein Target | Method | Key Findings | Source |
|---|---|---|---|
| Rhd1α | Molecular Docking | BaP binds in active site cavity near Fe(II); C11 and C12 are closest atoms. Binding energy: -7.66 kcal/mol. | mdpi.com |
| HSP90α, HSP90β, LXR-β, AKT1 | Inverse Docking & MD Simulation | BaP forms stable complexes, primarily through hydrophobic and π-stacking interactions. | mdpi.com |
| Aβ42 peptide | MD Simulation | Strong hydrophobic interactions between BaP and peptides lead to aggregation. | mdpi.com |
Environmental Biotransformation Research of Benzo a Pyrene and Its Hydroxylated Derivatives
Microbial Degradation Pathways of Benzo[a]pyrene (B130552) in Environmental Systems
Microorganisms, including fungi and bacteria, have evolved diverse metabolic strategies to utilize or transform PAHs like BaP. researchgate.net These pathways are crucial for the natural attenuation of these pollutants in soil and aquatic environments. While low molecular weight PAHs are more readily biodegradable, high molecular weight compounds like BaP are more recalcitrant, though many microbes have been identified that can initiate their breakdown. researchgate.netfrontiersin.org
Fungi, particularly white-rot fungi, are highly effective in degrading complex aromatic compounds due to their powerful, non-specific extracellular enzymatic systems. frontiersin.org However, non-ligninolytic fungi also play a significant role through different mechanisms.
Ligninolytic Fungi: White-rot fungi such as Phanerochaete chrysosporium and Pleurotus ostreatus degrade BaP using extracellular lignin-modifying enzymes, including lignin (B12514952) peroxidases (LiP), manganese peroxidases (MnP), and laccases. frontiersin.org These enzymes generate highly reactive radicals that oxidize BaP. For instance, purified laccase from Pycnoporus cinnabarinus, in the presence of a mediator, oxidizes BaP primarily to a mixture of benzo[a]pyrene-1,6-quinone, benzo[a]pyrene-3,6-quinone, and benzo[a]pyrene-6,12-quinone. csic.es The formation of benzo[a]pyrene-6,12-quinone suggests a mechanism involving oxidation at the C6 and C12 positions, likely proceeding through a rapidly oxidized 6-hydroxy-benzo[a]pyrene intermediate. nih.gov
Non-ligninolytic Fungi: This group, which includes many soil fungi and yeasts, typically metabolizes BaP intracellularly. The initial attack involves cytochrome P450 (CYP) monooxygenases, which introduce a single oxygen atom to form an arene oxide. frontiersin.orgmdpi.com This epoxide is then typically hydrolyzed by an epoxide hydrolase (EH) to a trans-dihydrodiol. frontiersin.orgmdpi.com For example, the filamentous fungus Cunninghamella elegans is known to oxidize BaP to a range of products, including trans-dihydrodiols, quinones, and phenols like 3-hydroxybenzo[a]pyrene and 9-hydroxybenzo[a]pyrene. osti.govinrs.ca Similarly, several Aspergillus species can degrade BaP, with studies on P. chrysosporium identifying CYPs capable of converting BaP to 3-hydroxybenzo[a]pyrene. asm.org Research on various yeasts has also identified metabolites such as 3-hydroxy- and 9-hydroxy-benzo[a]pyrene. mdpi.com The formation of multiple hydroxylated isomers highlights the diverse regioselectivity of fungal CYP systems.
| Fungal Species | Key Metabolites Identified | Reference |
|---|---|---|
| Pycnoporus cinnabarinus | Benzo[a]pyrene-1,6-quinone, Benzo[a]pyrene-3,6-quinone, Benzo[a]pyrene-6,12-quinone | csic.es |
| Cunninghamella elegans | trans-9,10-dihydroxy-BaP, trans-7,8-dihydroxy-BaP, BaP-1,6-quinone, BaP-3,6-quinone, 9-hydroxy-BaP, 3-hydroxy-BaP | osti.gov |
| Aspergillus niger | 3-hydroxybenzo[a]pyrene, Benzo[a]pyrene-1,6-quinone | frontiersin.org |
| Penicillium janthinellum | 9-hydroxy-benzo[a]pyrene | nih.gov |
| Various Yeasts | 3-hydroxy-benzo[a]pyrene, 9-hydroxy-benzo[a]pyrene | mdpi.com |
Bacteria employ different initial enzymatic strategies compared to fungi for BaP degradation. Numerous bacterial genera, including Mycobacterium, Sphingomonas, Rhodococcus, and Bacillus, have been identified as capable of transforming BaP. researchgate.netgavinpublishers.com
The archetypal bacterial pathway for PAH degradation begins with the action of a dioxygenase enzyme. This enzyme incorporates both atoms of molecular oxygen into the aromatic nucleus to form a cis-dihydrodiol, a distinct intermediate from the trans-dihydrodiols produced by fungal monooxygenases. gavinpublishers.commdpi.com This cis-dihydrodiol is then rearomatized by a dehydrogenase to form a dihydroxylated intermediate (a catechol). Subsequently, ring-cleavage enzymes (extradiol or intradiol dioxygenases) break open the aromatic ring, leading to intermediates that can enter central metabolic pathways like the TCA cycle. mdpi.com
For BaP, Mycobacterium vanbaalenii PYR-1 has been shown to oxidize the molecule at various positions, including the 4,5-, 7,8-, and 9,10-positions, to form the corresponding cis-dihydrodiols. nih.govgavinpublishers.com Some bacteria, however, utilize monooxygenases to form epoxides, similar to fungi. mdpi.com Recent studies using a consortium of Bradyrhizobium japonicum, Micrococcus luteus, and Bacillus cereus identified dihydroxy-BaP isomers as metabolites, confirming the hydroxylation of the BaP ring during bacterial degradation. mdpi.combiorxiv.org
| Bacterial Genus/Species | Observed Activity/Metabolites | Reference |
|---|---|---|
| Mycobacterium | Oxidation to cis-dihydrodiols (e.g., at 4/5, 7/8, 9/10 positions) | nih.govgavinpublishers.com |
| Sphingomonas | Reported to degrade BaP, often cometabolically | researchgate.netbiorxiv.org |
| Bacillus cereus | Formation of dihydroxy-BaP isomers | mdpi.combiorxiv.org |
| Rhodococcus | Known for degrading high molecular weight PAHs | nih.gov |
| Bradyrhizobium japonicum | Degradation of BaP as part of a consortium | mdpi.com |
Enzymatic Systems Involved in Environmental Detoxification and Transformation
The biotransformation of BaP is mediated by specific families of enzymes whose expression and activity are central to the detoxification process.
Fungal Enzymes: The primary enzymes in fungi are cytochrome P450 monooxygenases (CYPs), epoxide hydrolases (EHs), and the ligninolytic suite of enzymes (LiP, MnP, Laccase). frontiersin.orgmdpi.com CYPs initiate the intracellular pathway by forming epoxides, which are then converted to dihydrodiols by EHs. mdpi.com These reactions are considered Phase I of detoxification. mdpi.comosti.gov Extracellularly, laccases and peroxidases oxidize BaP through one-electron abstraction, leading to the formation of quinones. frontiersin.orgcsic.es
Bacterial Enzymes: The key enzymes in most bacterial pathways are PAH dioxygenases, which catalyze the initial attack on the aromatic ring to produce cis-dihydrodiols. mdpi.commdpi.com These multicomponent enzyme systems are followed by dihydrodiol dehydrogenases and ring-cleavage dioxygenases that propagate the degradation cascade. mdpi.com
| Enzyme Family | Microbial Group | Function in BaP Degradation | Typical Products |
|---|---|---|---|
| Cytochrome P450 Monooxygenases (CYPs) | Fungi (non-ligninolytic), some Bacteria | Initial intracellular oxidation (epoxidation) | Arene oxides, which lead to phenols and trans-dihydrodiols |
| Laccases | Fungi (ligninolytic) | Extracellular one-electron oxidation | Quinones (e.g., BaP-1,6-, 3,6-, 6,12-quinones) |
| Lignin/Manganese Peroxidases (LiP/MnP) | Fungi (ligninolytic) | Extracellular radical-based oxidation | Quinones and other oxidized products |
| Epoxide Hydrolases (EHs) | Fungi, Bacteria | Hydrolysis of arene oxides | trans-dihydrodiols |
| PAH Dioxygenases | Bacteria | Initial ring dihydroxylation | cis-dihydrodiols |
| Dihydrodiol Dehydrogenases | Bacteria | Rearomatization of cis-dihydrodiols | Catechols (dihydroxylated aromatics) |
Theoretical Studies on Degradation Mechanisms in Environmental Contexts
Computational chemistry, particularly Density Functional Theory (DFT), provides valuable insights into the reaction mechanisms of BaP degradation that are difficult to observe experimentally. These studies help predict the most likely sites of enzymatic or radical attack and the stability of intermediates.
Theoretical calculations have been used to explore the degradation of BaP into its various hydroxylated derivatives. nih.gov One study noted that BaP has 12 chemically distinct hydrogen atoms, allowing for the formation of twelve different hydroxybenzo[a]pyrene isomers. nih.gov DFT studies on the catalytic degradation of BaP by a manganese-corrolazine complex showed a multi-step process involving an epoxide intermediate. nih.gov
Other theoretical investigations have focused on degradation initiated by hydroxyl (•OH) radicals, which are relevant in both biological systems and advanced oxidation processes in the environment. A DFT study on the degradation of BaP by •OH radicals and singlet oxygen (¹O₂) in an aqueous environment predicted the formation of several major products, including BaP-1,6-quinone, BaP-3,6-quinone, and BaP-6,12-quinone. nih.gov The pathway to BaP-6,12-quinone was proposed to occur through a series of elementary reactions starting with radical addition at the C6 position, followed by reactions involving ¹O₂ and subsequent H-shifts and radical losses. nih.gov
Furthermore, molecular orbital calculations have been performed to examine the relative tendencies of all twelve isomeric phenols of BaP, including 12-hydroxybenzo[a]pyrene, to undergo further metabolic reactions. researchgate.net These studies suggest that the position of the hydroxyl group strongly influences the compound's subsequent fate and potential reactivity. researchgate.net For example, 6- and this compound were found to be moderately active as bacterial mutagens without further metabolism. nih.gov Such theoretical work is crucial for understanding the complete environmental transformation pathways and the potential formation of transient but significant intermediates like this compound.
Future Research Directions and Unexplored Academic Avenues
Elucidation of Novel Metabolic Pathways and Metabolite Identification
The metabolism of Benzo[a]pyrene (B130552) (B[a]P) is a multi-step process involving both Phase I activation and Phase II detoxification reactions. nih.gov While primary metabolites like phenols, diols, and quinones are known, the subsequent fate of these products, including 12-OH-B[a]P, is an area requiring deeper investigation. nih.govnih.gov
Future research should focus on identifying "secondary metabolites" that arise from the further enzymatic processing of 12-OH-B[a]P. Studies on other B[a]P phenols have shown that they can be further metabolized. For instance, rats administered 3-hydroxybenzo[a]pyrene excrete a secondary metabolite, 3-hydroxy-trans-7,8-dihydro-7,8-dihydroxybenzo[a]pyrene, via the bile. oup.com This suggests that 12-OH-B[a]P is likely not an end-product but a substrate for further reactions, potentially leading to the formation of diols, tetraols, or diones. nih.gov
Moreover, metabolic pathways can be species-specific and even organism-specific. Fungi, for example, can metabolize B[a]P through hydroxylation by a cytochrome P-450 monooxygenase, followed by conjugation with sulfate (B86663). researchgate.net The green alga, Selenastrum capricornutum, has been shown to produce cis-11,12-dihydro-11,12-dihydroxybenzo(a)pyrene, a metabolite related to the 12-position of the B[a]P structure. nih.gov Uncovering the complete metabolic network of 12-OH-B[a]P in various biological systems, from microbes to mammals, is a fundamental goal.
Table 1: Potential Metabolic Pathways for Investigation
| Initial Substrate | Metabolic Reaction | Potential Products | Research Focus |
| 12-Hydroxybenzo[a]pyrene | Epoxidation & Hydration | 12-Hydroxy-B[a]P-dihydrodiols | Identification of specific diol isomers formed. |
| This compound | Phase II Conjugation | Glucuronide & Sulfate Conjugates | Quantifying the extent of glucuronidation and sulfation as detoxification routes. nih.gov |
| This compound | Oxidation | 12-Hydroxy-B[a]P-diones | Investigating the formation of quinone structures and their redox-cycling potential. nih.gov |
| 12-Hydroxy-B[a]P-dihydrodiol | Secondary Epoxidation | 12-Hydroxy-B[a]P-diol-epoxides | Determining if 12-OH-B[a]P can lead to the formation of ultimate carcinogens. |
Comprehensive Systems Biology Approaches to Understand Complex Interactions
To decipher the full impact of 12-OH-B[a]P, research must move beyond single-endpoint analyses to a more holistic, systems-level view. biorxiv.org Systems biology, which integrates various "omics" disciplines, offers a powerful framework for this purpose. cam.ac.uk
Transcriptomics: This approach can reveal on a global scale which genes are turned on or off in response to 12-OH-B[a]P exposure. mdpi.com Given that the parent compound B[a]P is known to alter gene expression through the Aryl Hydrocarbon Receptor (AHR), a key area of investigation is to profile the unique transcriptomic signature of 12-OH-B[a]P. nih.gov This can help identify perturbed pathways and cellular responses.
Proteomics: As the functional machinery of the cell, proteins provide a direct look at the cellular response. frontiersin.org Proteomic analysis can identify changes in the abundance of key enzymes, structural proteins, and signaling molecules following treatment with 12-OH-B[a]P, complementing transcriptomic data. nih.gov
Metabolomics: This field analyzes the complete set of small-molecule metabolites within a biological system. mdpi.com It can provide a real-time snapshot of the physiological impact of 12-OH-B[a]P, identifying disruptions in metabolic pathways such as energy production or lipid metabolism. nih.gov
Integrating these omics datasets can provide a comprehensive model of the compound's mechanism of action, from gene to function, and help understand its complex interactions within a living system. frontiersin.org
Advanced Computational Modeling for Predictive Research
Computational modeling provides an invaluable, resource-efficient way to predict the behavior and toxicity of chemical compounds. osti.gov For 12-OH-B[a]P, several computational avenues are ripe for exploration.
Quantitative Structure-Activity Relationship (QSAR) Models: These models correlate chemical structure with biological activity. Molecular orbital calculations have been used to examine the metabolic reactivity of B[a]P phenols, suggesting that the tendency to undergo certain activating or deactivating reactions is influenced by the hydroxyl group's position. researchgate.net Such studies indicated that 12-hydroxybenzo(a)pyrene acts as a premutagen, requiring metabolic activation to become mutagenic. researchgate.net Developing refined QSAR models could help predict the toxic potential of 12-OH-B[a]P and its secondary metabolites.
Molecular Docking: This technique simulates the interaction between a ligand, like 12-OH-B[a]P, and a target protein, such as a metabolic enzyme or a nuclear receptor. Docking studies could predict the binding affinity of 12-OH-B[a]P for various cytochrome P450 enzymes or receptors like the AHR and the estrogen receptor.
Toxicokinetic Modeling: Physiologically based pharmacokinetic (PBPK) models simulate the absorption, distribution, metabolism, and excretion (ADME) of a compound in the body. osti.gov A multicompartment model has been successfully developed to describe the kinetics of B[a]P and its metabolite 3-OH-B[a]P in rats. oup.com A similar dedicated model for 12-OH-B[a]P would be instrumental in predicting its internal dose and persistence in various tissues.
Development of Innovative Analytical Techniques for Low-Level Metabolites
A significant challenge in studying B[a]P metabolites is their typically low concentration in biological and environmental samples, often orders of magnitude lower than more common biomarkers like 1-hydroxypyrene. cdc.gov This necessitates the development of ultra-sensitive analytical methods.
Future research should focus on refining techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS). nih.gov A key strategy has been chemical derivatization, where the metabolite is tagged with a molecule that enhances its detection. For example, sensitive methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed for other B[a]P phenols by converting them to derivatives (e.g., dansyl or pentafluorobenzyl ether derivatives) that are more easily ionized and detected. acs.orgrsc.org A rapid HPLC-MS method has been developed that is capable of separating ten different B[a]P hydroxyderivatives, including this compound. researchgate.net
Further innovation is needed to achieve even lower limits of detection and to enable high-throughput screening, which is essential for large-scale biomonitoring studies.
Table 2: Advanced Analytical Methods for Hydroxylated PAH Metabolites
| Technique | Principle | Advantage for Low-Level Detection | Reference |
| LC-MS/MS with Derivatization | Chemical tagging of the hydroxyl group followed by highly selective mass spectrometry. | Greatly enhances ionization efficiency and detection sensitivity. | acs.orgrsc.org |
| HPLC with Fluorescence Detection | Measures the native fluorescence of the compound or a fluorescent derivative. | High sensitivity for fluorescent compounds. | researchgate.net |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds, often after derivatization, followed by mass analysis. | High resolution and specificity. | researchgate.net |
| Rapid HPLC-MS | Optimized chromatographic conditions for fast separation of multiple isomers. | High-throughput capability for screening multiple metabolites simultaneously. | researchgate.net |
Investigation of this compound's Role in Specific Molecular Mechanisms
The ultimate toxicity of a compound is determined by its interactions at the molecular level. While B[a]P's genotoxicity is famously linked to the formation of DNA adducts by its diol-epoxide metabolite, the specific roles of its phenolic metabolites are less clear. nih.govmdpi.com
A critical unexplored avenue is the interaction of 12-OH-B[a]P with the Aryl Hydrocarbon Receptor (AHR) . The AHR is a ligand-activated transcription factor that mediates many of the toxic effects of B[a]P. d-nb.infofrontiersin.org Research in zebrafish embryos has shown that this compound can activate the AHR and induce the expression of the CYP1A protein, a key metabolic enzyme. nih.gov Further studies are needed to quantify this interaction, compare its potency to B[a]P and other metabolites, and determine the downstream consequences in mammalian systems.
Other potential mechanisms that warrant investigation include:
Interaction with other receptors: Some hydroxylated B[a]P metabolites have shown estrogenic activity, suggesting they can bind to the estrogen receptor. epa.gov Whether 12-OH-B[a]P shares this property is an open question.
Generation of Reactive Oxygen Species (ROS): The metabolic cycling of some B[a]P metabolites can generate ROS, leading to oxidative stress, which is another mechanism of toxicity. mdpi.com Molecular orbital calculations suggest that B[a]P phenols can form oxyradicals, and this potential varies depending on the substitution position. researchgate.net
Enzyme Inhibition/Induction: Beyond being a substrate, 12-OH-B[a]P could potentially inhibit or further induce the activity of key metabolic enzymes, thereby altering the metabolism of its parent compound or other xenobiotics.
By systematically addressing these unexplored avenues, the scientific community can build a comprehensive understanding of the environmental health risks associated with this compound.
Q & A
Q. What analytical methods are recommended for detecting 12-Hydroxybenzo[a]pyrene in environmental or biological samples?
To quantify this compound, gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) coupled with fluorescence detection are widely used due to their sensitivity for polycyclic aromatic hydrocarbon (PAH) metabolites . Sample preparation often involves solid-phase extraction (SPE) or liquid-liquid extraction to isolate the analyte from complex matrices. Deuterated internal standards (e.g., D12-Benzo[a]pyrene) are critical for correcting matrix effects and ensuring quantification accuracy . For urinary biomarker studies, enzymatic hydrolysis of glucuronide conjugates followed by SPE purification is recommended to measure free this compound .
Q. What are the primary metabolic pathways of Benzo[a]pyrene leading to this compound formation?
Benzo[a]pyrene undergoes cytochrome P450 (CYP)-mediated oxidation, primarily via CYP1A1 and CYP1B1, forming epoxide intermediates that are further hydrolyzed to diol-epoxides or hydroxylated metabolites like this compound . In vitro models using liver microsomes or recombinant enzymes are employed to map metabolic pathways, while tandem mass spectrometry (MS/MS) identifies specific metabolites. Competitive inhibition assays with selective CYP inhibitors can clarify enzyme contributions .
Q. How does this compound contribute to Benzo[a]pyrene’s carcinogenicity?
this compound is a precursor to reactive diol-epoxides, which form DNA adducts, leading to mutations in oncogenes (e.g., KRAS) or tumor suppressors (e.g., TP53). In vitro genotoxicity assays (e.g., Ames test with metabolic activation) and in vivo models (e.g., transgenic rodents) are used to assess adduct formation and tumorigenicity. Dose-response relationships should be validated using accelerator mass spectrometry for precise DNA adduct quantification .
Advanced Research Questions
Q. How can researchers design studies to differentiate the toxicity of this compound from its parent compound, Benzo[a]pyrene?
Use a comparative exposure framework:
- PECO Model : Expose in vitro (e.g., human bronchial epithelial cells) or in vivo (e.g., mice) to equimolar concentrations of Benzo[a]pyrene and this compound.
- Endpoints : Measure DNA adduct profiles (via P-postlabeling), oxidative stress markers (e.g., 8-OHdG), and transcriptional activation of xenobiotic metabolism genes (e.g., CYP1A1 via qPCR).
- Controls : Include deuterated analogs to track metabolite-specific effects .
Q. How should conflicting data on this compound’s bioavailability across exposure routes be resolved?
Discrepancies often arise from variations in absorption kinetics (e.g., dermal vs. inhalation). Apply physiologically based pharmacokinetic (PBPK) modeling to integrate route-specific parameters:
- Inputs : Partition coefficients, metabolic rates (from in vitro assays), and tissue-specific clearance.
- Validation : Compare model predictions with empirical data from cross-route exposure studies in rodents .
Q. What methodologies address challenges in quantifying this compound degradation in environmental matrices?
For soil or water systems:
Q. How can researchers validate this compound as a biomarker for PAH exposure in occupational settings?
- Cohort Design : Collect paired air monitoring data (personal samplers) and urinary this compound levels from workers.
- Statistical Analysis : Use multivariate regression to adjust for confounders (e.g., smoking, diet).
- Sensitivity : Compare with other hydroxylated PAHs (e.g., 1-hydroxypyrene) to assess specificity .
Data Interpretation and Contradiction Management
Q. How to reconcile discrepancies between in vitro and in vivo genotoxicity data for this compound?
- In vitro limitations : Metabolic activation systems (e.g., S9 mix) may not replicate in vivo enzyme ratios. Use primary hepatocytes or 3D organoid models for better fidelity.
- Dosimetry adjustments : Apply benchmark dose (BMD) modeling to align in vitro concentrations with realistic in vivo exposure levels .
Q. What strategies mitigate variability in this compound recovery rates during sample preparation?
- Internal standards : Use isotopically labeled analogs (e.g., D12-Benzo[a]pyrene) spiked before extraction.
- Matrix-matched calibration : Prepare standards in the same matrix as samples (e.g., urine, soil) to correct for ion suppression/enhancement in MS .
Experimental Design Frameworks
Q. How to apply the PICO framework to study this compound’s role in oxidative stress?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
